N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide is a compound belonging to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom.
Properties
Molecular Formula |
C9H13N3OS |
|---|---|
Molecular Weight |
211.29 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide |
InChI |
InChI=1S/C9H13N3OS/c1-6-11-12-9(14-6)10-8(13)7-4-2-3-5-7/h7H,2-5H2,1H3,(H,10,12,13) |
InChI Key |
XMRKEAHNUHOMFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2CCCC2 |
solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with cyclopentanecarboxylic acid chloride in the presence of a suitable base, such as triethylamine, in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether under inert atmosphere.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Functionalized thiadiazole derivatives
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as protein kinases, by binding to their active sites. This inhibition can disrupt cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(5-nitrothiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide: Exhibits similar antimicrobial and anticancer activities.
N-(benzimidazol-5-yl)-1,3,4-thiadiazol-2-amine: Known for its inhibition of the interleukin-6 (IL-6)/JAK/STAT3 pathway.
2-amino-5-mercapto-1,3,4-thiadiazole: Used in the synthesis of various bioactive compounds.
Uniqueness
N-(5-methyl-1,3,4-thiadiazol-2-yl)cyclopentanecarboxamide stands out due to its unique cyclopentanecarboxamide moiety, which imparts distinct physicochemical properties and biological activities. This structural feature enhances its potential as a versatile scaffold for the development of new therapeutic agents .
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